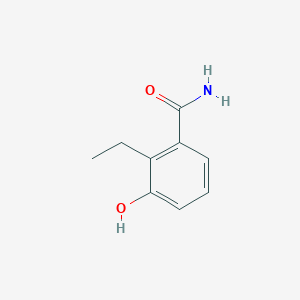
2-Ethyl-3-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-hydroxybenzamide is an organic compound belonging to the benzamide family. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both an ethyl group and a hydroxyl group on the benzene ring imparts unique chemical properties to this compound, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-hydroxybenzamide typically involves the acylation of 2-ethyl-3-hydroxybenzoic acid with an appropriate amine. One common method is the reaction of 2-ethyl-3-hydroxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as organoboron compounds, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 2-Ethyl-3-hydroxybenzaldehyde.
Reduction: 2-Ethyl-3-hydroxybenzylamine.
Substitution: 2-Bromo-3-hydroxybenzamide (in the case of halogenation).
Scientific Research Applications
2-Ethyl-3-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has shown that benzamide derivatives, including this compound, exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for the treatment of various medical conditions.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
2-Ethyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-3-acetoxybenzamide: Contains an acetoxy group instead of a hydroxyl group.
2,3-Dimethoxybenzamide: Both hydroxyl groups are replaced with methoxy groups.
Comparison: 2-Ethyl-3-hydroxybenzamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. The hydroxyl group enhances its ability to form hydrogen bonds, increasing its solubility in water and its interaction with biological molecules. This makes it more versatile in applications compared to its methoxy or acetoxy counterparts .
Properties
CAS No. |
135329-27-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-ethyl-3-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-7(9(10)12)4-3-5-8(6)11/h3-5,11H,2H2,1H3,(H2,10,12) |
InChI Key |
BJKVCPWFPQHHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















